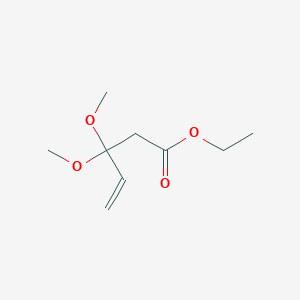![molecular formula C13H14BrF3O2 B14380109 4-Bromo-3,3-dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one CAS No. 89467-08-3](/img/structure/B14380109.png)
4-Bromo-3,3-dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3,3-dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one is a chemical compound known for its unique structure and properties. It contains a bromine atom, a trifluoromethoxy group, and a phenyl ring, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,3-dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one typically involves the reaction of 3,3-dimethyl-2-butanone with 4-(trifluoromethoxy)phenylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3,3-dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-Bromo-3,3-dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3,3-dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one involves its interaction with specific molecular targets. The trifluoromethoxy group and bromine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-3,3,4,4-tetrafluoro-1-butanol
- 3-Amino-4-bromobenzotrifluoride
Uniqueness
4-Bromo-3,3-dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its trifluoromethoxy group enhances its stability and reactivity compared to similar compounds.
Propiedades
Número CAS |
89467-08-3 |
|---|---|
Fórmula molecular |
C13H14BrF3O2 |
Peso molecular |
339.15 g/mol |
Nombre IUPAC |
4-bromo-3,3-dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one |
InChI |
InChI=1S/C13H14BrF3O2/c1-8(18)12(2,3)11(14)9-4-6-10(7-5-9)19-13(15,16)17/h4-7,11H,1-3H3 |
Clave InChI |
JMQRIBVPZHNGGB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C)(C)C(C1=CC=C(C=C1)OC(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


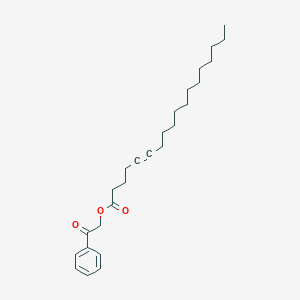
![9-Methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-yl acetate](/img/structure/B14380030.png)
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropane-1-sulfonamide](/img/structure/B14380033.png)
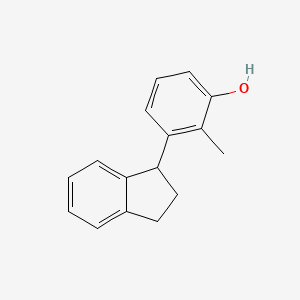
![(NE)-N-[1-(6-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14380038.png)
![[1,2-Phenylenebis(methylene)]bis(triphenylstannane)](/img/structure/B14380055.png)
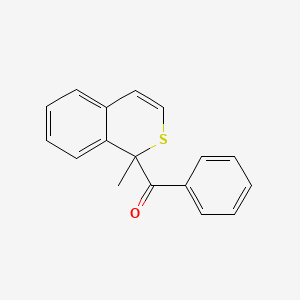
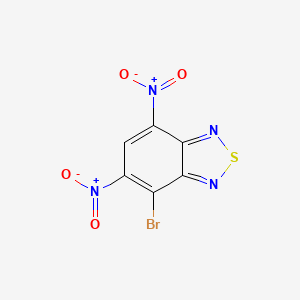
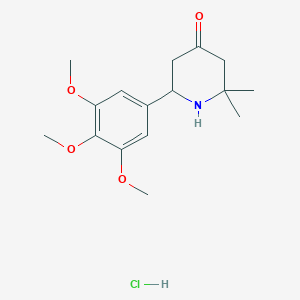
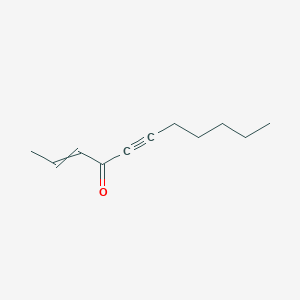
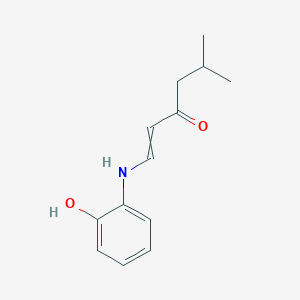
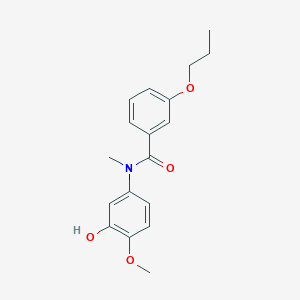
![Spiro[2.5]octan-2-ol](/img/structure/B14380095.png)
